3-(3-Methoxypropyl)pyrrolidine hydrochloride
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Overview
Description
3-(3-Methoxypropyl)pyrrolidine hydrochloride is a chemical compound belonging to the class of pyrrolidine derivatives. It is known for its potential therapeutic and industrial applications. The compound has a molecular formula of C8H18ClNO and a molecular weight of 179.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-methoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(3-Methoxypropyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring compound.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds containing two carbonyl groups on the pyrrolidine ring.
Uniqueness
3-(3-Methoxypropyl)pyrrolidine hydrochloride is unique due to the presence of the 3-methoxypropyl group, which imparts specific chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for various applications compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
3-(3-methoxypropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-6-2-3-8-4-5-9-7-8;/h8-9H,2-7H2,1H3;1H |
InChI Key |
VZWMOBDLQLRWEK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CCNC1.Cl |
Origin of Product |
United States |
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